molecular formula C11H17NO B15236283 (1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL

Cat. No.: B15236283
M. Wt: 179.26 g/mol
InChI Key: SYFUUWSHYPIFBN-MWLCHTKSSA-N
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Description

(1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL is a chiral compound with significant importance in various scientific fields. This compound features an amino group and a hydroxyl group attached to a propan-2-ol backbone, with a 3,4-dimethylphenyl substituent. Its stereochemistry is defined by the (1S,2R) configuration, which plays a crucial role in its biological activity and chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, often derived from natural sources or synthesized through enantioselective methods.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Processing: Large reactors are used to carry out the reactions in batches, with precise control over temperature, pressure, and reaction time.

    Continuous Flow Synthesis: Advanced methods like continuous flow synthesis are employed to enhance efficiency and scalability. This involves the continuous introduction of reactants into a reactor, allowing for constant production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a secondary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.

    Pathways Involved: It influences signaling pathways related to neurotransmission, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    1-Amino-1-(3,4-dimethylphenyl)propan-2-OL: Without specific stereochemistry, a racemic mixture.

    1-Amino-1-phenylpropan-2-OL: Lacks the dimethyl substitution on the phenyl ring.

Uniqueness

(1S,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity compared to its analogs. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-7-4-5-10(6-8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m1/s1

InChI Key

SYFUUWSHYPIFBN-MWLCHTKSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H]([C@@H](C)O)N)C

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)O)N)C

Origin of Product

United States

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